molecular formula C10H15F2N3O B11730096 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11730096
M. Wt: 231.24 g/mol
InChI Key: VOZHFPGMVZFDKA-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group on the pyrazole ring.

    Final Coupling: The final coupling step involves the reaction of the intermediate with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can act as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may impart unique pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group could enhance binding affinity or alter the metabolic stability of the compound, while the oxolane ring may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(tetrahydrofuran-2-yl)methyl]amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine lies in its combination of a difluoromethyl group and an oxolane ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which may not be present in similar compounds.

Properties

Molecular Formula

C10H15F2N3O

Molecular Weight

231.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H15F2N3O/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h3-4,9-10,13H,1-2,5-7H2

InChI Key

VOZHFPGMVZFDKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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